![molecular formula C9H11IO2 B2843076 5-碘三环[3.3.0.03,7]辛烷-1-羧酸 CAS No. 2580197-37-9](/img/structure/B2843076.png)

5-碘三环[3.3.0.03,7]辛烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

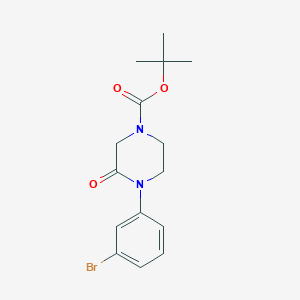

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid is a chemical compound . It is a C (sp3)-rich polycyclic hydrocarbon scaffold which has a potential to become valuable tools in medicinal chemistry and crop science as saturated bioisosteres of benzenoids .

Synthesis Analysis

The synthesis of tricyclo [3.3.0.03,7]octane (bisnoradamantane or stellane) 1,5-dicarbonic acid derivatives, which includes 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid, is based on the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation . The reaction outcome is determined by the stereochemistry of the substrate .Molecular Structure Analysis

The X-ray crystallographic analysis of the stellane 1,5-dicarbonic acid dimethyl ester has revealed that this scaffold is an optimal saturated isostere for ortho-disubstituted benzene where substituents exhibit the in-plane topology .Chemical Reactions Analysis

The synthetic protocol is based on the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation . DFT computations have revealed that the reaction proceeds via the dianion of dimethyl octahydropentalene-2,5-dicarboxylate, which undergoes SET oxidation by I2 to form a radical anion . The subsequent cyclization followed by a second SET oxidation gives the desired stellane derivative .科学研究应用

合成和结构研究

涉及 5-碘三环[3.3.0.03,7]辛烷-1-羧酸的研究主要集中在其合成、结构分析和作为有机合成中间体的应用。例如,研究证明了光学活性衍生物的合成并分析了它们的绝对构型,突出了该化合物在制备复杂分子中的作用 (Naemura, Komatsu, & Chikamatsu, 1986)。类似地,对源自相关双环结构的双环吡咯烷衍生物的研究表明它们作为不对称合成中的手性助剂的效率 (Martens & Lübben, 1991)。

脱羧酰化技术

该化合物的框架也在脱羧酰化的背景下进行了探索,其中 1,4-二氮杂双环[2.2.2]辛烷 (DABCO) 作为一种有效的试剂。该方法促进了羧酸转化为 α-酮和 α,β-不饱和酰胺或酯,而不需要金属催化剂,展示了相关双环结构在合成有机化学中的潜力 (Zhang 等,2017)。

新型肽模拟物的开发

进一步的研究利用了源自纤维素等可再生资源的双环内酯来合成新的糖氨基酸。这些氨基酸充当二肽甘氨酸-丙氨酸的异构体,在具有构象受限结构的肽模拟物的开发中具有潜在应用。此类研究强调了双环化合物在药物化学和药物设计中的多功能性 (Defant 等,2011)。

分子平铺和超分子化学

1,4-二氮杂双环[2.2.2]辛烷与三羧酸的相互作用,导致分子平铺和二维薄膜的形成,突出了双环化合物在超分子化学中的作用。这些研究提供了对氢键和分子自组装的见解,有助于理解晶体工程和材料科学 (Meehan 等,1997)。

构象和超分子聚集

对双环化合物及其衍生物的构象的研究揭示了分子结构在决定材料性能方面的重要性。例如,对羟基羧酸衍生物的分析阐明了官能团的方向如何影响超分子聚集体的形成,为具有特定性能的新材料的设计提供了潜在途径 (Foces-Foces 等,2007)。

属性

IUPAC Name |

5-iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c10-9-3-5-1-8(9,7(11)12)2-6(5)4-9/h5-6H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNTTWLYHGHSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(C1(CC2C3)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2842994.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842998.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2843006.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2843008.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2843009.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2843013.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)